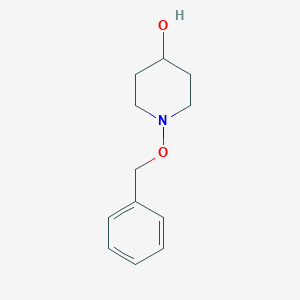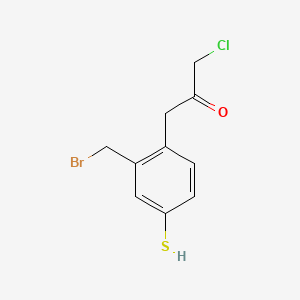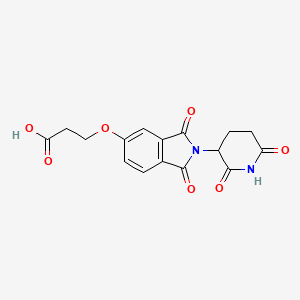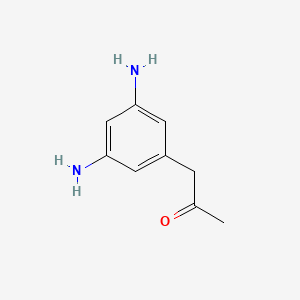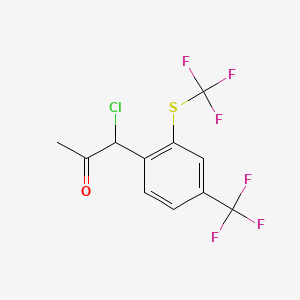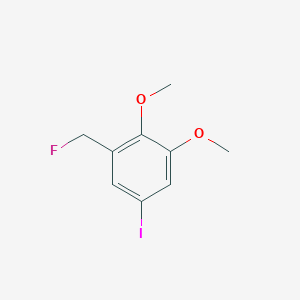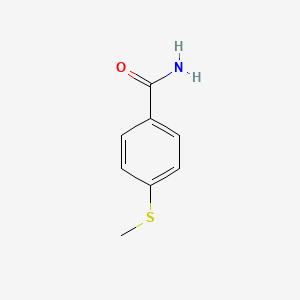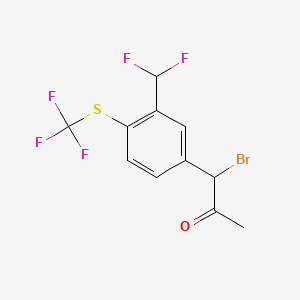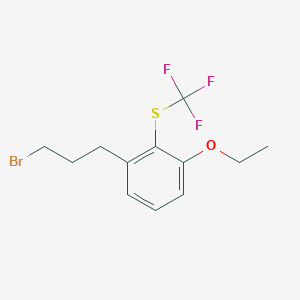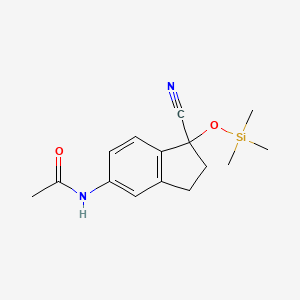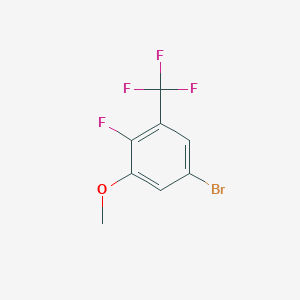
(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the indole ring, which is further connected to a dimethylmethanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of (6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine typically involves multi-step synthetic routes. One common method includes the initial formation of the indole core, followed by the introduction of the fluorophenyl group through a substitution reaction. The final step involves the attachment of the dimethylmethanamine group. Reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other substituents under appropriate conditions. Common reagents and conditions used in these reactions include specific solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of (6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine involves its interaction with specific molecular targets. The fluorophenyl group and the indole ring play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved in its action depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine can be compared with other similar compounds, such as:
(6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide): This compound also contains a fluorophenyl group and is used in similar research applications.
(6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine): Another compound with a fluorophenyl group, used in drug development and chemical research. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H17FN2 |
|---|---|
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
1-[6-(2-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-13-10-19-17-9-12(7-8-15(13)17)14-5-3-4-6-16(14)18/h3-10,19H,11H2,1-2H3 |
Clé InChI |
BKFABYCANREEIA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CNC2=C1C=CC(=C2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


